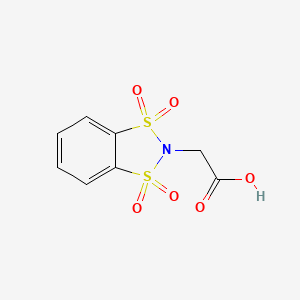

(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

Novel Compound Synthesis : The compound has been utilized in the synthesis of unique substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides through a one-pot reaction involving primary amines and alkyl isocyanides under Ugi conditions, demonstrating moderate to excellent yields (Ghandi et al., 2010).

Radiolabeling and Metabolic Studies : A notable application includes the synthesis of [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid as an intermediate in developing a candidate for metabolic profiling studies, prepared in four steps from K14 CN with a 32% radiochemical yield (Maxwell & Tran, 2017).

Coordination Compounds and Luminescence

Coordination Compounds : Research into substituted group-directed assembly of zinc coordination compounds based on bifunctional ligands (including tetrazole–carboxylate ligands) resulted in novel compounds with controlled structures and complementary hydrogen bonds, revealing significant potential in luminescence properties (Li et al., 2015).

Physical Data and Handling : Another study provided detailed physical data and handling precautions for the compound, showcasing its solubility in H2O, THF, and acetonitrile, and recommended storage conditions for maintaining stability (Kancharla, 2013).

Heparanase Inhibition and Aldose Reductase Inhibition

Heparanase Inhibition : The compound has been identified in the synthesis of novel classes of heparanase inhibitors, with certain derivatives showing potent IC50 values against heparanase, indicating potential anti-angiogenic properties and applications in in vivo models (Courtney et al., 2005).

Aldose Reductase Inhibition : In the quest for treatments for chronic diabetic complications, a series of 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors were discovered, with the lead candidate showing promising inhibition of aldose reductase, an enzyme implicated in diabetic complications (Van Zandt et al., 2005).

properties

IUPAC Name |

2-(1,1,3,3-tetraoxo-1λ6,3λ6,2-benzodithiazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6S2/c10-8(11)5-9-16(12,13)6-3-1-2-4-7(6)17(9,14)15/h1-4H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGHDPHNRYKTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)S(=O)(=O)N(S2(=O)=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1,2,3]Thiadiazol-4-yl-benzylamine](/img/structure/B3138221.png)

![[2-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B3138226.png)

![[2-(3-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B3138268.png)

![3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138281.png)

![Carbamic acid, [2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B3138327.png)